Tri-N-butyl-D27 phosphate

Übersicht

Beschreibung

Vorbereitungsmethoden

Tri-N-butyl-D27 phosphate is typically synthesized through a chemical process involving the esterification of n-butanol with phosphoric acid, followed by a deuteration reaction to replace hydrogen atoms with deuterium . The reaction conditions for this synthesis include controlled temperatures and the use of catalysts to facilitate the esterification process . Industrial production methods often involve large-scale chemical reactors and continuous monitoring to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Tri-N-butyl-D27 phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various butyl phosphate esters .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

Tri-N-butyl phosphate is synthesized through the reaction of phosphoryl chloride with n-butanol:This compound is characterized by its ability to form stable complexes with metal ions, making it useful in extraction processes. It has a boiling point of approximately 250 °C and is soluble in organic solvents, which enhances its utility in various applications .

Industrial Applications

- Solvent and Plasticizer : TBP serves as a solvent for inks, synthetic resins, and cellulose esters like nitrocellulose. It also acts as a plasticizer in the manufacturing of plastics and rubber .

- Metal Extraction : One of the significant uses of TBP is in the extraction and purification of rare earth metals from ores. Its ability to selectively extract certain metal ions makes it valuable in nuclear processing and hydrometallurgy .

- Hydraulic Fluids : TBP is utilized as a component in hydraulic fluids for aircraft and other machinery due to its stability and effectiveness under high-pressure conditions .

- Flame Retardant : In formulations for hydraulic fluids and other applications, TBP functions as a flame retardant, enhancing safety in various industrial processes .

- Environmental Studies : Recent studies have focused on the presence of TBP in environmental samples, such as atmospheric particulate matter and soil. For instance, TBP was detected in particulate samples from Brazilian cities, indicating its prevalence in environmental matrices .

Case Study 1: Environmental Impact Assessment

A study conducted on atmospheric particulate matter in Brazil identified TBP among other organophosphate esters. The concentrations of TBP were correlated with meteorological variables, highlighting its distribution patterns and potential sources in urban environments. This research underscores the importance of monitoring TBP due to its environmental persistence and potential health impacts .

Case Study 2: Extraction Efficiency

Research into the efficiency of TBP as a solvent for rare earth metals demonstrated that it could effectively extract uranium from ore samples. The study utilized various concentrations of TBP to optimize extraction yields, providing insights into its role in sustainable resource management .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Solvent for Resins | Used in inks, adhesives, and synthetic resins | Enhances solubility and stability |

| Metal Extraction | Extracts rare earth metals from ores | High selectivity for metal ions |

| Hydraulic Fluids | Component in aircraft hydraulic systems | Stable under high pressure |

| Flame Retardant | Used to improve fire resistance in industrial applications | Enhances safety |

| Environmental Monitoring | Detected in air and soil samples; used to assess pollution levels | Important for environmental health studies |

Wirkmechanismus

The mechanism of action of Tri-N-butyl-D27 phosphate involves its interaction with various molecular targets and pathways. For instance, it can act as a solvent to facilitate the dissolution and transport of other compounds. In biological systems, deuterium-labeled compounds like this compound are used to study metabolic processes and enzyme activities by tracking the incorporation and movement of deuterium atoms . The molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Tri-N-butyl-D27 phosphate is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds such as:

Tri-N-butyl phosphate: The non-deuterated version of the compound, commonly used as a solvent and plasticizer.

Triphenyl phosphate: Another organophosphate compound used as a flame retardant and plasticizer.

Triethyl phosphate: A similar compound with ethyl groups instead of butyl groups, used as a plasticizer and flame retardant.

The presence of deuterium in this compound enhances its stability and allows for its use in specialized applications such as isotopic labeling and tracing studies .

Biologische Aktivität

Tri-N-butyl-D27 phosphate (TNBP-D27) is a stable isotope-labeled variant of tributyl phosphate (TBP), which is widely used in various industrial applications, including as a solvent and extractant. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article synthesizes findings from diverse studies, presenting a comprehensive overview of TNBP-D27's biological activity, including its toxicity profiles, metabolic pathways, and environmental implications.

TNBP-D27 is characterized by the following chemical properties:

- Chemical Formula : C12H27O4P

- Molecular Weight : 274.33 g/mol

- CAS Number : 126-73-8

General Toxicity

Studies indicate that TBP, and by extension TNBP-D27, exhibits a range of toxic effects in various biological systems. Key findings from toxicological assessments include:

- Cholinesterase Inhibition : TBP has been shown to inhibit cholinesterase activity, which can lead to neurotoxic effects. Inhalation studies in rats and rabbits revealed reversible cholinesterase depression at high exposure levels .

- Organ-Specific Effects : Long-term dietary studies in rodents indicated that TBP could induce cytotoxic effects in the urinary bladder, leading to hyperplasia and potential neoplastic changes . The NOAEL (No Observed Adverse Effect Level) for these effects was determined to be 200 ppm in rats over two years.

Reproductive and Developmental Toxicity

Research has demonstrated that TNBP-D27 does not exhibit teratogenic effects when administered during gestation; however, maternal toxicity was observed at high doses, leading to fetal growth restrictions . Two-generation studies have shown no significant reproductive toxicity.

Metabolism and Excretion

The metabolism of TNBP-D27 involves stepwise debutylation, resulting in various metabolites such as dibutyl hydrogen phosphate. Studies using radiolabeled TBP indicated that approximately 82% of the administered dose is excreted within five days, primarily through urine .

Metabolic Pathway Overview

- Absorption : Poor dermal absorption; rapid elimination when administered intravenously.

- Excretion : Major route via kidneys; minimal bioaccumulation observed in bladder or kidney tissues .

Environmental Impact

TNBP-D27's environmental behavior has been studied extensively due to its presence in wastewater and potential for bioaccumulation. Key findings include:

- Bioaccumulation Potential : Studies indicate low bioaccumulation potential in aquatic organisms, with a predicted no-effect concentration (PNEC) of 0.037 mg/L for aquatic environments .

- Detection in Atmospheric Particulate Matter : Research conducted in Brazil identified TNBP-D27 in PM10 samples, highlighting its prevalence in urban environments .

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of TBP across several species, including rats and hens. The results indicated either negligible or transient neurotoxic signs at exposure levels significantly above typical environmental concentrations .

Case Study 2: Wastewater Treatment Impact

In an investigation of organophosphate esters in landfill soil, TNBP-D27 was detected alongside other pollutants. The study emphasized the need for improved wastewater treatment technologies to mitigate the impact of such contaminants on soil and water ecosystems .

Data Tables

The following table summarizes key toxicological data related to TNBP-D27:

Eigenschaften

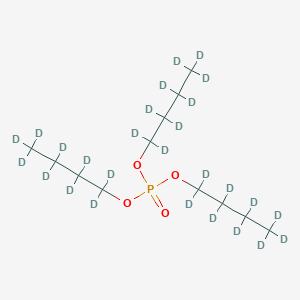

IUPAC Name |

tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCOOQWBFONSKY-DGRGSPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016869 | |

| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61196-26-7 | |

| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61196-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.